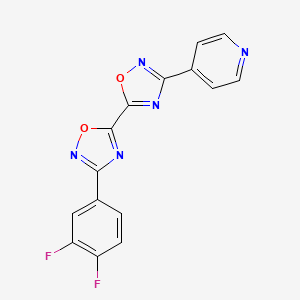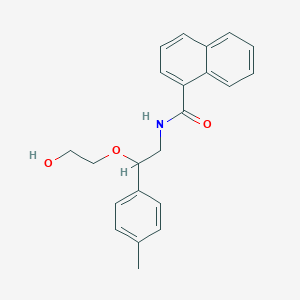![molecular formula C20H18FNO3 B2564744 5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide CAS No. 878983-27-8](/img/structure/B2564744.png)
5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide, also known as AM2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the class of compounds known as designer drugs, which are synthetic analogs of controlled substances. AM2201 has been used in scientific research to study the effects of cannabinoids on the human body.
Applications De Recherche Scientifique
Serotonin Receptors and Alzheimer's Disease
One research application involves using a related molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, as a selective serotonin 1A (5-HT(1A)) receptor antagonist. This compound was utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This study found significant decreases in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms and decreased glucose utilization, suggesting a potential application in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Antiprotozoal Activity
Another research application is the synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan and their evaluation as prodrugs against Pneumocystis carinii pneumonia in an immunosuppressed rat model. The study synthesized several bis-carbamates, including derivatives with 4-fluorophenyl and 4-methoxyphenyl groups, showing promising anti-Pneumocystis carinii activity, indicating potential in antiprotozoal therapy (Rahmathullah et al., 1999).
Anti-Bacterial and Anti-Cancer Activities
Further, N-(4-bromophenyl)furan-2-carboxamide derivatives have been synthesized and investigated for in vitro anti-bacterial activities against drug-resistant bacteria, showing effective activity particularly against NDM-positive bacteria A. baumannii. This suggests applications in developing new anti-bacterial agents (Siddiqa et al., 2022). Additionally, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, which include furan-2-carboxamide derivatives, have been explored for their anti-cancer potential, showing activity against various human cancer cell lines and suggesting a role in cancer research (Hassan et al., 2015).
Analytical and Spectral Study
Lastly, the analytical and spectral study of furan ring-containing organic ligands, which could include derivatives of 5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide, reveals applications in synthesis, characterization, and chelating properties of such compounds. This research can contribute to the development of new materials with potential applications in various fields, including materials science and pharmaceuticals (Patel, 2020).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-24-17-8-2-14(3-9-17)12-13-22-20(23)19-11-10-18(25-19)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLDHEPIRVWXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)
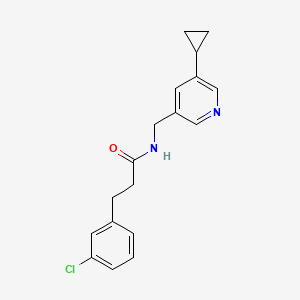
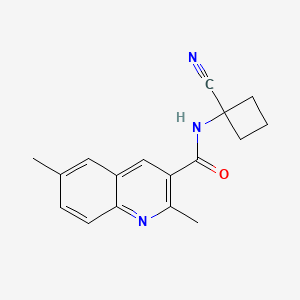


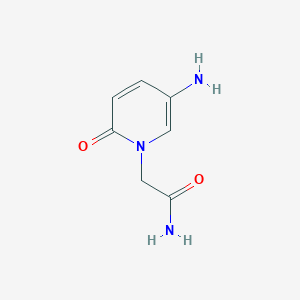
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2564673.png)

![5-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2564677.png)
